pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a chemical compound with the molecular formula C20H25NO4 It is known for its unique structure, which includes a cyclohexyl group and a dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of cyclohexylamine with phthalic anhydride to form the intermediate 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid. This intermediate is then esterified with pentanol under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxoisoindoline moiety to a dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound’s dioxoisoindoline moiety can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
pentyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Unique due to its specific ester and cyclohexyl groups.
Cyclohexyl 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a different ester group.
Methyl 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
This compound stands out due to its pentyl ester group, which can influence its solubility, reactivity, and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
pentyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-2-3-7-12-25-20(24)14-10-11-16-17(13-14)19(23)21(18(16)22)15-8-5-4-6-9-15/h10-11,13,15H,2-9,12H2,1H3 |
InChI Key |
VGNHEXMAHUPZCJ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Origin of Product |
United States |
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